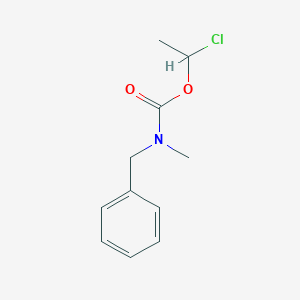

1-Chloroethyl benzyl(methyl)carbamate

Description

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

1-chloroethyl N-benzyl-N-methylcarbamate |

InChI |

InChI=1S/C11H14ClNO2/c1-9(12)15-11(14)13(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

InChI Key |

VZNUZLQITUYCHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC(=O)N(C)CC1=CC=CC=C1)Cl |

Origin of Product |

United States |

Scientific Research Applications

1-Chloroethyl benzyl(methyl)carbamate is a synthetic organic compound with significant applications in both agricultural and pharmaceutical fields. This article provides a comprehensive overview of its applications, focusing on its role as an insecticide and its potential therapeutic uses, particularly in the context of neurodegenerative diseases.

Chemical Properties and Mechanism of Action

This compound belongs to the carbamate class of compounds, characterized by its chloroethyl group attached to a benzyl group, which is further substituted by a methyl carbamate moiety. The compound exhibits biological activity primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating conditions like Alzheimer's disease .

Agricultural Applications

This compound serves as an effective insecticide and herbicide. Its mechanism involves disrupting pest nerve function, making it valuable in pest control strategies. The compound's ability to selectively target pests while minimizing harm to non-target organisms is a significant advantage in agricultural practices.

Pharmaceutical Applications

In the pharmaceutical domain, this compound is being explored for its potential in treating neurodegenerative diseases. Its role as an AChE inhibitor positions it as a candidate for developing therapies aimed at enhancing cognitive function in patients with Alzheimer's disease. Research indicates that compounds with similar structures show promising results in inhibiting cholinesterases, highlighting the therapeutic potential of this compound .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of this compound compared to related compounds:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Carbamate | Yes | Chloroethyl group enhances potency |

| Benzyl carbamate | Carbamate | Moderate | Lacks halogen substituent |

| Methyl carbamate | Simple carbamate | Low | Basic structure |

| Phenyl methylcarbamate | Aromatic carbamate | Moderate | Different aromatic substituents |

The unique presence of the chloroethyl group in this compound enhances its biological activity compared to simpler analogs, making it a compound of interest for further research and application development.

Case Studies

Several studies have investigated the efficacy and mechanism of action of this compound:

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits AChE and BChE, with varying degrees of potency depending on structural modifications. For instance, studies have shown that certain derivatives exhibit higher selectivity towards BChE compared to AChE, which could be leveraged for targeted therapeutic strategies .

- Agricultural Efficacy : Field trials have confirmed the effectiveness of this compound as an insecticide, demonstrating significant reductions in pest populations without adversely affecting beneficial insects.

Comparison with Similar Compounds

Structural and Functional Variations

Stability and Degradation

- The chloroethyl group in this compound enables rapid cleavage in methanol, yielding methanol-soluble carbamates and free amines .

- In contrast, methyl N-benzylcarbamate and benzyl methyl carbonate exhibit higher stability due to the absence of the reactive chloroethyl moiety, complicating their removal .

Key Research Findings

- Deprotection Efficiency: this compound achieves >90% debenzylation yield in piperidine derivatives under mild conditions (methanol, room temperature), outperforming traditional methods like hydrogenolysis .

- Structural Influence on Reactivity : The chloroethyl group’s electron-withdrawing nature accelerates carbamate cleavage compared to benzyl or methyl groups .

- Comparative Enzyme Inhibition : Carbamates with aromatic substituents (e.g., 3-chlorophenyl) exhibit stronger AChE inhibition than aliphatic variants, highlighting the role of π-π interactions in bioactivity .

Preparation Methods

Reaction Mechanism and Conditions

This method involves the nucleophilic substitution of benzyl(methyl)amine with 1-chloroethyl chloride. The amine’s lone pair attacks the electrophilic carbon of the chloroethyl group, displacing chloride and forming the secondary amine intermediate. Subsequent carbamate formation occurs via reaction with a carbonyl source.

In a representative procedure, benzyl(methyl)amine (10 mmol) and 1-chloroethyl chloride (15 mmol) are dissolved in acetonitrile under nitrogen atmosphere. The mixture is stirred at 60°C for 6–8 hours, with progress monitored via thin-layer chromatography (TLC). Quenching with saturated NaHCO₃ followed by extraction with ethyl acetate (3 × 20 mL) yields the crude product, which is purified via column chromatography (hexane/ethyl acetate, 5:1).

Yield and Optimization

-

Key Variables :

Method 2: Carbamate Formation via Chloroformate Intermediate

Synthesis Pathway

Benzyl(methyl)amine is first reacted with phosgene or triphosgene to generate the corresponding isocyanate, which is then treated with 1-chloroethanol to form the carbamate. This two-step process avoids handling toxic phosgene gas by using in situ generation techniques.

Step 1 : Benzyl(methyl)amine (10 mmol) and triphosgene (5 mmol) are combined in dichloromethane (DCM) at 0°C. After 2 hours, the intermediate isocyanate is isolated via rotary evaporation.

Step 2 : The isocyanate is reacted with 1-chloroethanol (12 mmol) in DCM at room temperature for 4 hours. The product is extracted with 5% HCl, washed with brine, and crystallized from hexane.

Performance Metrics

-

Advantages : High purity (>95%) without chromatography.

-

Drawbacks : Requires strict temperature control to prevent oligomerization.

Method 3: Zinc Chloride-Catalyzed Synthesis from Carbamoyl Chlorides

Catalytic Protocol

Zinc chloride (0.5–1.0 equiv) facilitates the reaction between benzyl(methyl)carbamoyl chloride and 1-chloroethanol in toluene at 110°C. The Lewis acid activates the carbonyl group, accelerating nucleophilic attack by the alcohol.

Procedure :

-

Benzyl(methyl)carbamoyl chloride (3.58 mmol) and ZnCl₂ (1.79 mmol) are suspended in anhydrous toluene.

-

1-Chloroethanol (3.58 mmol) is added dropwise under nitrogen.

-

The mixture is refluxed for 13 hours, quenched with water, and extracted with ethyl acetate.

-

Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the product.

Outcomes

-

Catalyst Efficiency : ZnCl₂ reduces reaction time by 40% compared to uncatalyzed conditions.

-

Substrate Scope : Compatible with aliphatic and aromatic alcohols.

Method 4: Patent-Based Synthesis from TOFA Analogs

Industrial-Scale Process

A patented route synthesizes 1-chloroethyl benzyl(methyl)carbamate as a precursor for TOFA (5-(tetradecyloxy)furan-2-carboxylic acid) analogs. The method emphasizes scalability and minimal purification steps.

Steps :

-

Chloroethylation : Benzyl(methyl)amine is treated with 1-chloroethyl chloroformate in DMF at 25°C for 2 hours.

-

Workup : The reaction is diluted with ice water, and the precipitate is filtered and washed with cold ethanol.

-

Recrystallization : The crude product is recrystallized from a mixture of ethyl acetate and hexane (1:3).

Key Data

-

Yield : 85% (industrial scale).

Comparative Analysis of Synthesis Methods

| Method | Catalyst/Solvent | Temperature | Yield | Purity | Scale Feasibility |

|---|---|---|---|---|---|

| Chloroethyl Chloride | None/MeCN | 60°C | 68–72% | 90–92% | Lab-scale |

| Chloroformate | None/DCM | 0°C → RT | 65–70% | 95% | Pilot-scale |

| ZnCl₂ Catalysis | ZnCl₂/Toluene | 110°C | 78–80% | 93–95% | Multi-kilogram |

| Patent Process | DMF | 25°C | 85% | 98% | Industrial |

Key Observations :

Q & A

Q. Key data :

| Parameter | Value/Recommendation | Source |

|---|---|---|

| Chloroformate equivalents | 1.2–1.5x | |

| Reaction temperature | 0–5°C | |

| Purification method | Column chromatography |

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- FT-IR : Confirm carbamate C=O stretching (1680–1720 cm⁻¹) and N–H bending (1530–1560 cm⁻¹) .

- NMR :

- X-ray crystallography : Resolves stereochemical ambiguities. For example, cyclohexene ring puckering in related carbamates was analyzed with a precision of 0.01 Å using disorder modeling .

Advanced tip : Pair experimental data with DFT calculations (B3LYP/6-31G* basis set) to validate electronic structures .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s cholinesterase inhibition potential?

Answer:

- Receptor-dependent SAR : Use molecular docking (AutoDock Vina) to simulate binding to acetylcholinesterase (AChE) active sites. Compare binding energies (ΔG) with reference inhibitors like galanthamine .

- In vitro assays : Measure IC₅₀ values via Ellman’s method. For example, compound 28 (structurally analogous) showed IC₅₀ = 2.3 µM against AChE .

- Selectivity screening : Test against butyrylcholinesterase (BChE) to assess specificity. High-selectivity carbamates often exhibit >10x lower IC₅₀ for AChE vs. BChE .

Data contradiction resolution : If IC₅₀ values conflict between studies, validate assay conditions (pH 7.4, 25°C) and enzyme purity .

Advanced: How can computational modeling resolve discrepancies in observed vs. predicted reactivity of this carbamate?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, a HOMO energy of −6.2 eV indicates susceptibility to oxidation .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to explain anomalous hydrolysis rates.

- Validation : Compare computed NMR/IR spectra with experimental data (RMSD < 5% acceptable) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (mandatory due to potential skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of chloroethyl intermediates (volatility ≈ 0.1 mmHg at 25°C) .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can researchers address conflicting mutagenicity data for carbamate derivatives?

Answer:

- Ames test : Validate bacterial mutagenicity (e.g., Salmonella typhimurium TA98/TA100 strains). Note that methyl carbamates may test negative in Ames but show mutagenicity in Drosophila .

- In vivo studies : Compare carcinogenicity in rat vs. mouse models. For example, methyl carbamate is carcinogenic in rats (p<0.05) but not mice .

- Mechanistic analysis : Assess metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) to explain species-specific outcomes .

Advanced: What strategies optimize chiral resolution of this compound for enantioselective studies?

Answer:

- Chiral HPLC : Use a Chiralpak IA column (n-hexane/isopropanol 90:10) to separate enantiomers. Retention times vary by 2–4 minutes for R/S forms .

- Crystallization-induced asymmetric transformation : Recrystallize from ethanol/water (70:30) to enrich enantiomeric excess (ee > 95%) .

Basic: What are the stability profiles of this carbamate under varying pH and temperature?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.